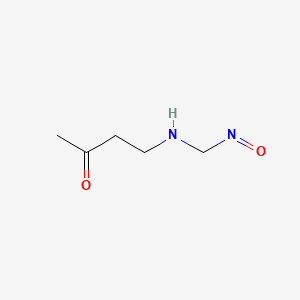
N-Nitrosomethyl(3-oxobutyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosomethyl(3-oxobutyl)amine is a bioactive chemical.
Aplicaciones Científicas De Investigación
N-Nitrosomethyl(3-oxobutyl)amine (M-3-OB) has been studied for its carcinogenic properties and its effects on different tissues in animal models . Research has been conducted to understand its toxicity and how it induces tumor formation in comparison to other related compounds .
Carcinogenicity Studies
- M-3-OB was tested on Syrian hamsters to determine its carcinogenic potential in comparison to N-Nitrosomethyl(2-oxobutyl)amine (M-2-OB) .
- In these studies, M-3-OB induced tumors in only 5 tissues in the body, whereas M-2-OB induced tumors in 17 tissues .
- M-3-OB did not show any carcinogenic effect on the pancreas, unlike M-2-OB .
- The principal target organs for M-3-OB were the cheek pouch (papillomas, squamous cell carcinomas) and trachea (polyps) .
- M-3-OB did not induce renal and urethral tumors, which were observed with M-2-OB .
Comparative Toxicity
- The 50% lethal doses for M-3-OB in male and female Syrian hamsters were 705 and 810 mg/kg body weight, respectively .
- M-3-OB was administered to hamsters in significantly larger doses (minimum dose, 17.6 mg/kg body weight) than M-2-OB (minimum dose, 2.3 mg/kg body weight) .
- M-2-OB, even at lower doses, produced pancreatic ductular-ductal adenocarcinomas in over 90% of the male hamsters and 67% of the females .
- Both M-2-OB and M-3-OB caused a similar incidence of neoplasms in the nasal and paranasal cavities, but the distribution of affected tissues differed significantly .
Propiedades
Número CAS |
89367-15-7 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
4-(nitrosomethylamino)butan-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-5(8)2-3-6-4-7-9/h6H,2-4H2,1H3 |
Clave InChI |
VTWGSKWOXXKIEV-UHFFFAOYSA-N |
SMILES |
CC(=O)CCNCN=O |
SMILES canónico |
CC(=O)CCNCN=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
M-3-OB N-nitrosomethyl(3-oxobutyl)amine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















